# Sarecycline Hydrochloride Drug Interaction Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Sarecycline Hydrochloride |           |
| Cat. No.:            | B610692                   | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on **sarecycline hydrochloride** drug interaction studies.

# **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism by which **sarecycline hydrochloride** is involved in drugdrug interactions?

A1: The primary mechanism identified for **sarecycline hydrochloride**'s drug-drug interactions is the inhibition of P-glycoprotein (P-gp).[1][2] In vitro studies have shown that sarecycline is a P-gp inhibitor, which can lead to increased concentrations of co-administered drugs that are P-gp substrates.[1][2]

Q2: Does sarecycline hydrochloride affect Cytochrome P450 (CYP) enzymes?

A2: No, in vitro studies indicate that sarecycline does not inhibit major CYP isoenzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or CYP3A4/5.[1][2] Furthermore, it does not induce CYP1A2, CYP2B6, or CYP3A4/5.[1][2] Metabolism of sarecycline by human liver microsome enzymes is minimal (<15%).[3][4][5]

Q3: What are the known clinically significant drug interactions with **sarecycline hydrochloride**?



A3: Clinically significant interactions have been observed or are anticipated with the following drug classes:

- P-glycoprotein (P-gp) Substrates: Increased concentrations of P-gp substrates (e.g., digoxin) are possible.[1][6]
- Oral Retinoids (e.g., isotretinoin, acitretin): Co-administration should be avoided due to an
  increased risk of intracranial hypertension (pseudotumor cerebri).[1][5][7]
- Anticoagulants (e.g., warfarin): Sarecycline may enhance the anticoagulant effect, necessitating a potential reduction in the anticoagulant dosage.[8][9]
- Penicillin: The bactericidal action of penicillin may be interfered with by tetracycline-class drugs like sarecycline.[1][8][10]
- Antacids and Iron Preparations: Preparations containing aluminum, calcium, magnesium, bismuth subsalicylate, and iron can impair the absorption of sarecycline, reducing its efficacy.
   [5][7][11]

Q4: Is it safe to co-administer sarecycline hydrochloride with oral contraceptives?

A4: Co-administration of sarecycline with a combination oral contraceptive containing ethinyl estradiol and norethindrone acetate has not been shown to have a clinically significant effect on the efficacy of the oral contraceptive.[7] However, pharmacokinetic studies have shown a slight increase in the systemic exposure of the contraceptive hormones.[1][4][12]

# **Troubleshooting Guide for Experimental Studies**

Issue: Inconsistent results in P-gp substrate interaction studies.

- Possible Cause: Variability in the timing of sample collection.
- Troubleshooting Step: Ensure that plasma and urine samples for the P-gp substrate are
  collected for a duration that covers at least one half-life of the substrate to accurately assess
  the effect of sarecycline on its elimination.[12]

Issue: Unexpected variability in pharmacokinetic parameters of sarecycline.



- Possible Cause: Concomitant use of antacids or iron supplements by study subjects.
- Troubleshooting Step: Implement a strict protocol that separates the administration of sarecycline and any products containing polyvalent cations (e.g., antacids, iron supplements) by at least 2 to 4 hours.[11]

Issue: Observing signs of intracranial hypertension in animal studies.

- Possible Cause: Co-administration with a retinoid.
- Troubleshooting Step: Review the study protocol to ensure that oral retinoids are not being co-administered with sarecycline, as this is a known contraindication.[5][7]

## **Quantitative Data Summary**

The following tables summarize the quantitative data from key drug interaction studies involving sarecycline hydrochloride.

Table 1: Effect of Sarecycline on the Pharmacokinetics of an Oral Contraceptive

| Pharmacokinetic<br>Parameter | Ethinyl Estradiol (EE) | Norethindrone (NE) |
|------------------------------|------------------------|--------------------|
| Cmax Increase                | 14%                    | 18%                |
| AUCtau Increase              | 11%                    | 23%                |

Data from a study involving coadministration of SEYSARA with a combination oral contraceptive (ethinyl estradiol 20 mcg + norethindrone acetate 1 mg).[1][4][12]

Table 2: Effect of Sarecycline on the Pharmacokinetics of a P-gp Substrate



| Pharmacokinetic Parameter                                                                              | Digoxin               |
|--------------------------------------------------------------------------------------------------------|-----------------------|
| Cmax Increase                                                                                          | 26%                   |
| AUCtau Change                                                                                          | No significant change |
| Data from a study involving co-administration of a single 150 mg dose of SEYSARA with digoxin. [1][12] |                       |

# **Detailed Experimental Protocols**

Protocol 1: In Vivo Study of Sarecycline's Effect on Oral Contraceptive Pharmacokinetics

- Objective: To evaluate the effect of multiple doses of sarecycline on the steady-state pharmacokinetics of a combination oral contraceptive.
- Study Design: An open-label, one-sequence, two-period crossover study in healthy female subjects of non-childbearing potential.
- Methodology:
  - Period 1 (Reference): Subjects receive a combination oral contraceptive (e.g., ethinyl estradiol 20 mcg + norethindrone acetate 1 mg) once daily for a full 28-day cycle to reach steady-state. Pharmacokinetic blood samples are collected over a 24-hour dosing interval on Day 21.
  - Washout Period: A washout period is not applicable in this one-sequence design.
  - Period 2 (Test): Subjects continue to receive the oral contraceptive daily and begin coadministration of sarecycline (150 mg) once daily for a specified duration (e.g., 10-12 days). On the final day of co-administration, pharmacokinetic blood samples are collected over a 24-hour dosing interval.
  - Sample Analysis: Plasma concentrations of ethinyl estradiol and norethindrone are determined using a validated LC-MS/MS method.



 Pharmacokinetic Analysis: Cmax, AUCtau, and other relevant pharmacokinetic parameters are calculated for both periods and compared.

### Protocol 2: In Vitro P-glycoprotein (P-gp) Inhibition Assay

- Objective: To determine the inhibitory potential of sarecycline on P-gp mediated transport.
- System: A cell-based assay using a cell line overexpressing P-gp (e.g., Caco-2 or MDCK-MDR1 cells).
- Methodology:
  - Cell Culture: Culture the P-gp overexpressing cells on permeable supports to form a confluent monolayer.
  - Transport Assay:
    - Add a known P-gp substrate (e.g., digoxin) to the apical side of the cell monolayer.
    - In parallel experiments, add the P-gp substrate along with varying concentrations of sarecycline to the apical side.
    - Include a positive control inhibitor (e.g., verapamil).
  - Sample Collection: At specified time points, collect samples from the basolateral side to measure the amount of the P-gp substrate that has been transported across the cell monolayer.
  - Analysis: Quantify the concentration of the P-gp substrate in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
  - Data Interpretation: Calculate the efflux ratio in the absence and presence of sarecycline.
     A decrease in the efflux ratio with increasing concentrations of sarecycline indicates P-gp inhibition. Determine the IC50 value for sarecycline's inhibition of P-gp.[12]

## **Visualizations**





Click to download full resolution via product page

Caption: Workflow for assessing sarecycline's drug interaction potential.



Click to download full resolution via product page



Caption: Mechanism of P-gp inhibition by sarecycline.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Seysara (Sarecycline Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Sarecycline: First Global Approval PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. DailyMed SEYSARA- sarecycline hydrochloride tablet, coated [dailymed.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. reference.medscape.com [reference.medscape.com]
- 11. drugs.com [drugs.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Sarecycline Hydrochloride Drug Interaction Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610692#sarecycline-hydrochloride-drug-interactionstudies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com